1-Chloro-3,3-dihydroxynonadecan-4-one
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Overview
Description
1-Chloro-3,3-dihydroxynonadecan-4-one is an organic compound characterized by the presence of a chlorine atom, two hydroxyl groups, and a ketone functional group within a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,3-dihydroxynonadecan-4-one typically involves multi-step organic reactions. One common method includes the chlorination of a suitable precursor, followed by hydroxylation and oxidation steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to chlorination and hydroxylation under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,3-dihydroxynonadecan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-Chloro-3,3-dihydroxynonadecan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-3,3-dihydroxynonadecan-4-one exerts its effects involves interactions with specific molecular targets. The chlorine atom and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior.
Comparison with Similar Compounds
1-Chloro-3,3,3-trifluoropropene: Known for its use as a refrigerant and foaming agent.
Chlorotoluene: Aryl chlorides based on toluene, used in the production of various chemicals.
Properties
Molecular Formula |
C19H37ClO3 |
---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
1-chloro-3,3-dihydroxynonadecan-4-one |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19(22,23)16-17-20/h22-23H,2-17H2,1H3 |
InChI Key |
GUHVXHWGWPBNAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CCCl)(O)O |
Origin of Product |
United States |
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